methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate” is a compound that has been synthesized and evaluated as an inhibitor for aldehyde reductase (ALR1) and aldose reductase (ALR2) . It belongs to a series of oxothiazolidine benzoate and acetate derivatives . This compound is believed to represent useful lead structures for the generation of candidate compounds to target a number of pathological conditions, most notably long-term diabetic complications .
Synthesis Analysis
The compound was obtained in good to excellent yield by the heterocyclization of 1-aroyl-3-(2-benzothiazolyl) thioureas and ethyl 4-(3-aroylthioureido)benzoates, respectively, with dimethyl acetylenedicarboxylate (DMAD) in dry methanol . The assigned structures to the synthesized compounds were confirmed by FTIR, 1 H NMR, 13 C NMR, GC-MS and elemental analyses .Molecular Structure Analysis
The structure and geometry of the compound were confirmed by single crystal X-ray diffraction . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The compound was evaluated as an inhibitor for aldehyde reductase (ALR1) and aldose reductase (ALR2) . Among the tested compounds, it exhibited potent inhibition on ALR2 .Wirkmechanismus
Target of Action
The primary targets of methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate are aldehyde reductase (ALR1) and aldose reductase (ALR2) . These enzymes play a crucial role in the polyol pathway, which is involved in glucose metabolism. Inhibition of these enzymes can help manage pathological conditions, most notably long-term diabetic complications .
Mode of Action
Methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate interacts with its targets (ALR1 and ALR2) by binding to their active sites . This binding inhibits the activity of these enzymes, thereby disrupting the polyol pathway and reducing the conversion of glucose to sorbitol .
Biochemical Pathways
The compound affects the polyol pathway , a two-step process where glucose is reduced to sorbitol by ALR2 and then converted to fructose by sorbitol dehydrogenase . By inhibiting ALR1 and ALR2, the compound reduces the flux of glucose through this pathway, which can help alleviate hyperglycemia-induced cellular damage .
Result of Action
The inhibition of ALR1 and ALR2 by methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate can lead to a decrease in the conversion of glucose to sorbitol . This can help prevent the accumulation of intracellular sorbitol, which is associated with various diabetic complications, including neuropathy, retinopathy, and nephropathy .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as alcohol or organic solvents, can also influence the compound’s solubility and its interaction with its targets .
Zukünftige Richtungen
The compound is believed to represent useful lead structures for the generation of candidate compounds to target a number of pathological conditions, most notably long-term diabetic complications . This suggests that future research could focus on further exploring its potential applications in the treatment of these conditions.
Eigenschaften
IUPAC Name |
methyl 2-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-27-19(26)15-9-5-6-10-16(15)22-17(24)11-14-12-28-20(21-14)23-18(25)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUAVWJOVUHZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.